molecular formula C14H8Cl2N4 B1669202 Clofentezine CAS No. 74115-24-5

Clofentezine

Cat. No.: B1669202
CAS No.: 74115-24-5
M. Wt: 303.1 g/mol
InChI Key: UXADOQPNKNTIHB-UHFFFAOYSA-N
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Safety and Hazards

Clofentezine is harmful in contact with skin and is very toxic to aquatic life . It is advised to avoid release to the environment and to wear protective gloves, clothing, and eye/face protection when handling this substance .

Biochemical Analysis

Biochemical Properties

Clofentezine plays a crucial role in biochemical reactions by inhibiting the growth and development of mites. It interacts with various enzymes and proteins within the mites, disrupting their normal physiological processes. Specifically, this compound targets the mitochondrial electron transport chain, inhibiting the production of ATP, which is essential for cellular energy . This inhibition leads to the disruption of normal cellular functions and ultimately results in the death of the mites.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In mites, it disrupts cell function by inhibiting ATP production, which is vital for energy-dependent processes. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell signaling pathways can lead to altered gene expression, affecting the mites’ ability to reproduce and develop .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the mitochondrial electron transport chain. This compound binds to specific sites within the mitochondria, inhibiting the activity of key enzymes involved in ATP production. This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP levels and subsequent cellular dysfunction. Additionally, this compound may induce changes in gene expression, further contributing to its acaricidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is moderately persistent in soil systems but tends not to persist in aquatic systems . Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, providing sustained control of mite populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls mite populations without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including liver enlargement and potential reproductive and developmental effects . It is important to determine the appropriate dosage to achieve effective mite control while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways within mites. It interacts with enzymes and cofactors involved in the mitochondrial electron transport chain, disrupting ATP production. This disruption affects metabolic flux and metabolite levels, leading to cellular dysfunction and death of the mites . The metabolic pathways of this compound are crucial for understanding its mode of action and potential resistance mechanisms.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its low aqueous solubility and moderate persistence in soil systems influence its distribution and accumulation . This compound’s interaction with transporters and binding proteins can affect its localization within cells, contributing to its acaricidal effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized within the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The targeting signals and post-translational modifications of this compound direct it to specific compartments within the mitochondria, ensuring its effective interaction with key enzymes and proteins.

Properties

IUPAC Name

3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXADOQPNKNTIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023881
Record name Clofentezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-24-5
Record name Clofentezine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74115-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofentezine [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofentezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis(o-chlorophenyl)-1,2,4,5-tetrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFENTEZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4U0R0033
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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